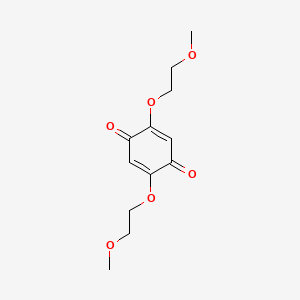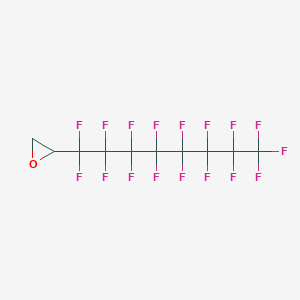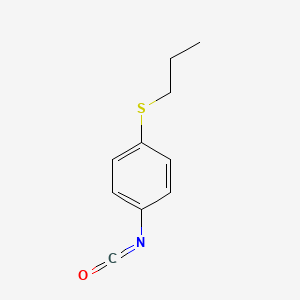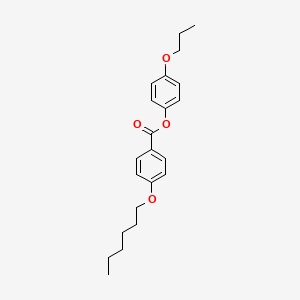
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane is a macrocyclic compound that belongs to the class of crown ethers. It is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications. The compound’s structure consists of a large ring containing oxygen and nitrogen atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with a suitable diamine under controlled conditions to form the macrocyclic ring. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions and subjected to controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, may be employed to remove any impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: May participate in redox reactions depending on the conditions.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Complexation: Metal-ligand complexes.
Substitution: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Wirkmechanismus
The mechanism by which 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form a stable complex. This complexation can alter the chemical and physical properties of the metal ions, making them more soluble or reactive in certain environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with similar complexation properties.
1,4,7,10,13,16-Hexaazacyclooctadecane: A macrocyclic compound with nitrogen donor atoms.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Known for its ability to complex with alkali metal ions.
Uniqueness
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane is unique due to its combination of oxygen and nitrogen donor atoms, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in applications where selective complexation is required.
Eigenschaften
CAS-Nummer |
43090-52-4 |
|---|---|
Molekularformel |
C16H38N6O2 |
Molekulargewicht |
346.51 g/mol |
IUPAC-Name |
1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane |
InChI |
InChI=1S/C16H38N6O2/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1/h17-22H,1-16H2 |
InChI-Schlüssel |
FZKLASLLXQWAPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCOCCNCCNCCNCCOCCNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)





![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)



